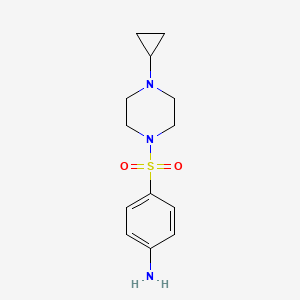
4-((4-CYCLOPROPylpiPERAZIN-1-YL)SULFONYL)ANILINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Cyclopropyl-1-piperazinyl)sulfonyl]benzenamine is a chemical compound that features a piperazine ring substituted with a cyclopropyl group and a sulfonyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Cyclopropyl-1-piperazinyl)sulfonyl]benzenamine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these intermediates with thiophenol (PhSH) followed by selective intramolecular cyclization yields the desired piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated synthesis equipment and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-[(4-Cyclopropyl-1-piperazinyl)sulfonyl]benzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the piperazine ring or the benzene ring.
Substitution: The compound can participate in substitution reactions, particularly at the benzene ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorination reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
科学的研究の応用
4-[(4-Cyclopropyl-1-piperazinyl)sulfonyl]benzenamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential use in drug development, particularly for its piperazine moiety, which is a common structural feature in pharmaceuticals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets and pathways.
作用機序
The mechanism of action of 4-[(4-Cyclopropyl-1-piperazinyl)sulfonyl]benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The sulfonyl group may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-[(4-Methyl-1-piperazinyl)sulfonyl]benzenamine: Similar structure but with a methyl group instead of a cyclopropyl group.
4-[(4-Phenyl-1-piperazinyl)sulfonyl]benzenamine: Contains a phenyl group in place of the cyclopropyl group.
Uniqueness
4-[(4-Cyclopropyl-1-piperazinyl)sulfonyl]benzenamine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C13H19N3O2S |
|---|---|
分子量 |
281.38 g/mol |
IUPAC名 |
4-(4-cyclopropylpiperazin-1-yl)sulfonylaniline |
InChI |
InChI=1S/C13H19N3O2S/c14-11-1-5-13(6-2-11)19(17,18)16-9-7-15(8-10-16)12-3-4-12/h1-2,5-6,12H,3-4,7-10,14H2 |
InChIキー |
ULMCQGUXZGAKJV-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


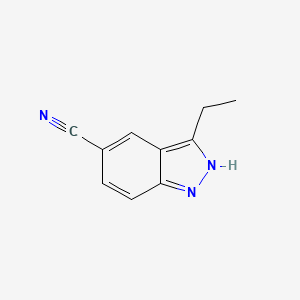
![4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide](/img/structure/B13988463.png)

![Diethyl 2-[[4-[[butyl(methyl)amino]diazenyl]benzoyl]amino]pentanedioate](/img/structure/B13988472.png)
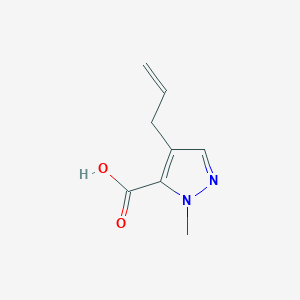
![2-([1,1'-Biphenyl]-4-yl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide](/img/structure/B13988495.png)
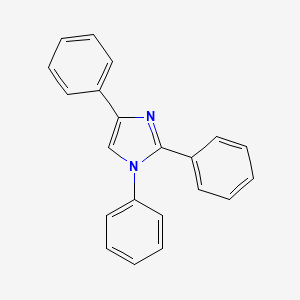
![4-(4-Benzoylamino-phenylamino)-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B13988503.png)

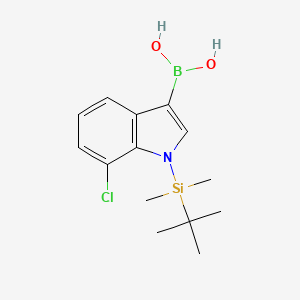
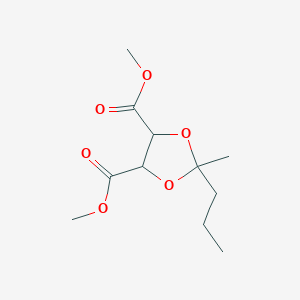
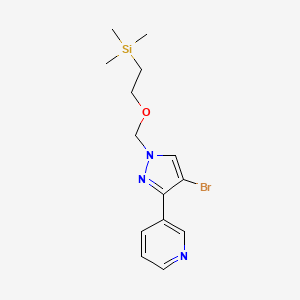
![7-Tert-butylspiro[4.5]decan-10-one](/img/structure/B13988537.png)

